Triethyllead acetate
Description
Triethyllead acetate (C₈H₁₈O₂Pb) is an organolead compound derived from the metabolic dealkylation of tetraethyllead (TEL), historically used as an anti-knock additive in gasoline. Its toxicity stems from its lipophilic nature, enabling easy absorption through biological membranes and interaction with cellular components such as mitochondrial enzymes and ion transport systems . This compound primarily inhibits energy metabolism by disrupting oxidative phosphorylation and ion gradients, leading to neurotoxicity and growth inhibition in organisms .
Properties
CAS No. |
2587-81-7 |
|---|---|
Molecular Formula |
C8H18O2P |
Molecular Weight |
353 g/mol |
IUPAC Name |
triethylplumbyl acetate |
InChI |
InChI=1S/C2H4O2.3C2H5.Pb/c1-2(3)4;3*1-2;/h1H3,(H,3,4);3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
ZFNWDVUSZNZYLD-UHFFFAOYSA-M |
SMILES |
CC[Pb](CC)(CC)OC(=O)C |
Canonical SMILES |
CC[Pb](CC)(CC)OC(=O)C |
Other CAS No. |
2587-81-7 |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Synonyms |
triethyllead acetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Toxicity Profiles
Key Findings :
- Tetraethyllead is more acutely toxic (lower LD₅₀) than triethyllead chloride in rats due to its conversion to triethyllead in vivo .
- This compound and its chloride form exhibit comparable neurotoxicity, with significant inhibition of mitochondrial respiration and ATPase activity at micromolar concentrations .
- Diethyllead compounds are less potent, underscoring the importance of alkyl chain length in toxicity .
Biochemical Effects
- Respiration Inhibition :
- ATPase Activity :
Environmental Impact
- Alkyllead compounds persist in soil and water, but microbial bioremediation strategies (e.g., Pseudomonas spp.) show promise in degrading these contaminants .
Comparison with Organotin Compounds
Organotin compounds (e.g., triethyltin) share mechanistic similarities with this compound but differ in primary targets:
Mechanistic Insights :
- Triethyltin inhibits cytochrome reduction at multiple respiratory chain sites, whereas triethyllead primarily affects substrate-side electron transfer .
Comparison with Inorganic Lead Compounds
Key Difference: Triethyllead’s lipophilicity enables deeper tissue penetration, exacerbating neurotoxic effects compared to inorganic lead .
Data Tables
Table 1: Inhibitory Concentrations (IC₅₀) in E. coli
| Process | This compound (µM) | Tripropyllead Acetate (µM) |
|---|---|---|
| Growth (glycerol) | 5 | 1 |
| Respiration (intact cells) | 60 | 10 |
| ATPase Activity | 0.023 pmol/mg protein | N/A |
Table 2: Partition Coefficients (Octanol/Water)
| Compound | Partition Coefficient |
|---|---|
| This compound | 0.86 |
| Tripropyllead acetate | 16.7 |
Research Findings and Mechanistic Insights
Q & A
Q. What biosafety protocols are critical when handling this compound in vitro and in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
